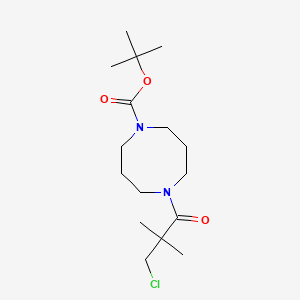

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate

Description

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate is a diazocane derivative featuring an eight-membered ring with two nitrogen atoms. The molecule is substituted with a tert-butyl carboxylate group at position 1 and a 3-chloro-2,2-dimethylpropanoyl moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which allows for diverse intermolecular interactions .

Properties

Molecular Formula |

C16H29ClN2O3 |

|---|---|

Molecular Weight |

332.9 g/mol |

IUPAC Name |

tert-butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate |

InChI |

InChI=1S/C16H29ClN2O3/c1-15(2,3)22-14(21)19-10-6-8-18(9-7-11-19)13(20)16(4,5)12-17/h6-12H2,1-5H3 |

InChI Key |

MHFPREFWHGOPLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CCC1)C(=O)C(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the diazocane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the diazocane ring.

Introduction of the 3-chloro-2,2-dimethylpropanoyl group: This step involves the acylation of the diazocane ring with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a suitable base.

Attachment of the tert-butyl group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chloro group in the 3-chloro-2,2-dimethylpropanoyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate is compared with three analogs (Table 1):

tert-Butyl 5-(2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate: Lacks the chloro substituent.

tert-Butyl 5-(3-bromo-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate: Bromo replaces chloro.

Methyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate: Smaller methyl ester replaces tert-butyl.

Table 1: Structural and Crystallographic Comparison

Substituent Effects on Molecular Conformation

- Chloro vs. Bromo : The shorter C-Cl bond (1.79 Å vs. 1.97 Å for C-Br) in the target compound and Analog 2 correlates with stronger electronegativity, influencing dipole moments and halogen bonding distances . Both compounds adopt chair-boat hybrid ring conformations, stabilized by intramolecular N-H⋯O interactions .

- tert-Butyl vs. Methyl Ester : The bulky tert-butyl group in the target compound induces steric hindrance, leading to distorted chair-boat conformations. In contrast, Analog 3 (methyl ester) exhibits planar distortion due to reduced steric bulk .

Intermolecular Interactions and Crystal Packing

- Hydrogen Bonding : The target compound and Analog 2 exhibit R₂²(8) graph-set motifs, indicative of cyclic hydrogen-bonded dimers. Analog 1, lacking halogen, forms weaker R₁²(6) chains .

- Halogen Bonding: The C-Cl⋯N interaction (3.2 Å) in the target compound and C-Br⋯N (3.1 Å) in Analog 2 enhance crystal stability compared to non-halogenated analogs .

- Packing Efficiency : The tert-butyl group reduces packing efficiency (density ~1.25 g/cm³) compared to Analog 3 (density ~1.38 g/cm³), highlighting steric trade-offs .

Crystallographic Data Quality

All structures were refined using SHELXL, achieving low R-factors (≤0.041), validating precision in bond lengths and angles . ORTEP-3-generated diagrams confirm minimal positional uncertainty (<0.01 Å) for non-H atoms .

Biological Activity

tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-1,5-diazocane-1-carboxylate is a synthetic compound that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H29ClN2O3

- Molecular Weight : 344.9 g/mol

- IUPAC Name : tert-butyl 2-(3-chloro-2,2-dimethylpropanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to bind to various enzymes or receptors, potentially modulating their activity. This interaction can lead to several biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Properties : There are indications that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Effects : Some studies have reported antimicrobial activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several diazocane derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines with an IC50 value in the low micromolar range. Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway involving cytochrome c release and caspase activation .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory properties of this compound showed that it effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The study suggested that the compound acts by inhibiting NF-kB signaling pathways .

Case Study 3: Antimicrobial Activity

In a comparative study assessing the antimicrobial activity of various compounds against Gram-positive and Gram-negative bacteria, this compound exhibited promising results with a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL against tested strains .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.